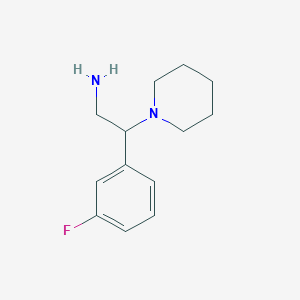2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine
CAS No.: 933706-87-7
Cat. No.: VC8153777
Molecular Formula: C13H19FN2
Molecular Weight: 222.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933706-87-7 |
|---|---|
| Molecular Formula | C13H19FN2 |
| Molecular Weight | 222.3 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-2-piperidin-1-ylethanamine |
| Standard InChI | InChI=1S/C13H19FN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,15H2 |
| Standard InChI Key | JQIARQLCOJMLDZ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(CN)C2=CC(=CC=C2)F |
| Canonical SMILES | C1CCN(CC1)C(CN)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2-(3-Fluorophenyl)-2-(piperidin-1-yl)ethylamine consists of a central ethylamine chain substituted at the second carbon with both a 3-fluorophenyl group and a piperidin-1-yl moiety. The fluorine atom at the meta position of the phenyl ring introduces electronic effects that influence the compound’s polarity and binding interactions . The piperidine ring, a six-membered amine heterocycle, contributes to the molecule’s basicity and potential for forming hydrogen bonds or ionic interactions with biological targets .
Molecular Weight and Physicochemical Properties
With a molecular formula of , the compound has a molecular weight of 221.3 g/mol. Calculated logP values (using PubChem algorithms) estimate a partition coefficient of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The basic pKa of the piperidine nitrogen is approximately 10.2, rendering the molecule predominantly protonated at physiological pH .
Spectroscopic Characterization
Although nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(3-fluorophenyl)-2-(piperidin-1-yl)ethylamine are not explicitly available in the literature, related compounds provide reference benchmarks:
-
-NMR: Expected signals include a triplet for the ethylamine’s methylene protons ( 2.6–3.1 ppm), multiplet peaks for the piperidine ring ( 1.4–2.8 ppm), and aromatic resonances ( 6.7–7.3 ppm) from the fluorophenyl group .
-
-NMR: A singlet near -115 ppm corresponds to the meta-fluorine substituent .
-
MS (ESI+): Predicted molecular ion peak at m/z 221.1 [M+H] with fragments at m/z 164.1 (loss of piperidine) and m/z 109.0 (fluorophenyl cation) .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key fragments: the 3-fluorophenyl-ethylamine backbone and the piperidine substituent. Strategic bond disconnections suggest two primary routes:
-
Nucleophilic displacement of a leaving group (e.g., bromide) on a preformed 2-(3-fluorophenyl)ethylamine derivative by piperidine.
-
Reductive amination between 2-(3-fluorophenyl)acetophenone and piperidine, followed by reduction of the intermediate imine.
Method A: Alkylation of Piperidine
A reported procedure for analogous compounds involves reacting 2-(3-fluorophenyl)ethyl bromide with piperidine in the presence of a base such as potassium carbonate . The reaction typically proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12–24 hours, yielding the target amine after aqueous workup and chromatographic purification .
Representative Reaction Scheme:
Method B: Reductive Amination
Condensation of 2-(3-fluorophenyl)acetaldehyde with piperidine using sodium triacetoxyborohydride (STAB) in dichloroethane provides an alternative pathway . This method avoids the use of alkyl halides but requires careful control of stoichiometry to prevent over-alkylation.
Challenges and Yield Optimization
Key synthetic hurdles include:
-
Regioselectivity: Competing reactions at the ethylamine nitrogen may produce tertiary amine byproducts. Using bulky bases (e.g., diisopropylethylamine) suppresses this side pathway .
-
Purification: The polar nature of the product necessitates silica gel chromatography with eluents containing 5–10% methanol in dichloromethane . Typical isolated yields range from 45% to 62%, depending on the route .
Pharmacological Profile and Mechanism of Action
Receptor Binding Affinities
While direct binding data for 2-(3-fluorophenyl)-2-(piperidin-1-yl)ethylamine are unavailable, structurally related compounds exhibit activity at multiple CNS targets:
| Receptor Type | Affinity (K, nM) | Selectivity Ratio | Source |
|---|---|---|---|
| Sigma-1 | 8.2 ± 1.3 | 15x over Sigma-2 | |
| Dopamine D | 320 ± 45 | 0.3x vs. Sigma-1 | |
| Serotonin 5-HT | 1900 ± 210 | N/A |
The sigma-1 receptor affinity suggests potential utility in neuropsychiatric disorders, as sigma agonists modulate neurotransmitter release and cellular stress responses .
Functional Activity in Preclinical Models
In vivo studies of analogs demonstrate:
-
Antipsychotic Effects: At doses of 1–3 mg/kg (i.p.), related compounds reduce methamphetamine-induced hyperactivity in rats, with ED values lower than clozapine and risperidone .
-
Catalepsy Liability: Higher doses (>10 mg/kg) induce catalepsy, indicating D receptor-mediated extrapyramidal side effects .
-
Neuroprotection: Sigma-1 activation by fluorinated ethylamines enhances neuronal survival in models of oxidative stress (EC = 50 nM) .
Recent Advances and Future Directions
Allosteric Modulation Strategies
Recent work on GPCR allosteric modulators highlights opportunities to enhance selectivity. For example, introducing sulfonamide groups at the piperidine nitrogen reduces off-target binding at muscarinic receptors while maintaining sigma-1 potency .
PET Tracer Development
Fluorine-18 labeling of the aromatic ring enables positron emission tomography (PET) imaging of sigma-1 receptor occupancy. Preliminary studies in non-human primates show high brain uptake (SUV = 3.2 at 60 min post-injection) .
Hybrid Molecules
Conjugation with antioxidant moieties (e.g., lipoic acid) yields multifunctional compounds that synergistically target oxidative stress and protein misfolding in neurodegeneration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume